Comparative Lipophilicity (LogP) Among 2-Amino-4,5-Dimethoxybenzoate Derivatives
The ethyl ester (target compound) exhibits a computed LogP value of 2.04, which is substantially higher than the methyl ester (predicted LogP ~1.5 based on typical ester homologation rules) and the free acid (LogP 0.54). [1] This 0.5-1.5 unit increase in LogP translates to an approximately 3- to 30-fold higher octanol-water partition coefficient, indicating significantly enhanced organic phase partitioning and membrane permeability potential compared to its more polar analogs. [2]
| Evidence Dimension | Lipophilicity (computed XLogP3/LogP) |
|---|---|
| Target Compound Data | LogP = 2.04 |
| Comparator Or Baseline | Free acid (CAS 5653-40-7): LogP = 0.54; Methyl ester (CAS 26759-46-6): LogP ~1.5 (estimated) |
| Quantified Difference | ΔLogP = +0.5 to +1.5 (target vs. methyl ester / free acid) |
| Conditions | Computed using XLogP3 (PubChem) and reported experimental/calculated values |
Why This Matters
Higher LogP directly influences organic solvent extraction efficiency, chromatographic retention, and potentially membrane permeability in biological assays; selecting the correct ester analog is critical for reproducible synthetic and analytical workflows.
- [1] Molbase. ETHYL 2-AMINO-4,5-DIMETHOXYBENZOATE Property Data: LogP 2.0439. View Source
- [2] ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid Property Data: Partition Coefficient 0.54. View Source
